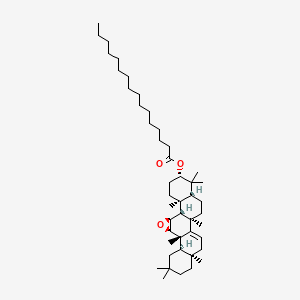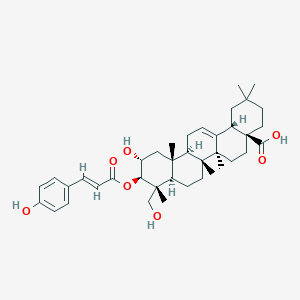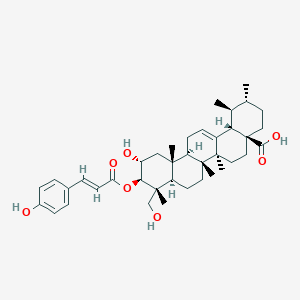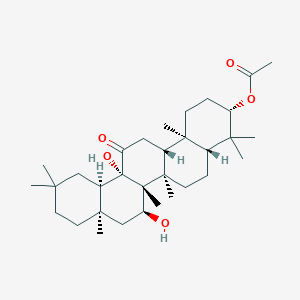
RCS-4 N-pentanoic acid metabolite-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RCS-4 N-pentanoic acid-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of RCS-4 N-pentanoic acid metabolite by GC- or LC-mass spectrometry. RCS-4 N-pentanoic acid metabolite is an expected phase I metabolite of RCS-4, a synthetic cannabinoid that has been detected in herbal mixtures.
Scientific Research Applications
Identification of Metabolites
- Metabolite Identification : RCS-4 (3-(4-methoxybenzoyl)-1-pentylindole), a synthetic indole-derived cannabimimetic, was analyzed using gas chromatography-mass spectrometry to identify its metabolites in urine samples. These metabolites were tentatively identified as products of various biotransformations, including aromatic monohydroxylation, dihydroxylation, aromatic hydroxylation/oxidation of the N-pentyl chain to a ketone, O-demethylation, and others. This research is crucial for understanding the metabolism of RCS-4 in the human body (Kavanagh et al., 2012).
Analytical Techniques
- Analytical Technique Comparison : A study compared two analytical techniques, UHPSFC-MS/MS and UHPLC-MS/MS, for determining synthetic cannabinoids and metabolites in urine. This included analysis of RCS-4 N-pentanoic acid metabolite among others. This kind of research aids in enhancing the accuracy and reliability of drug testing (Berg et al., 2016).
Pharmacokinetics and Metabolism Studies
- Pharmacokinetic Properties Study : Research on the synthetic cannabinoid JWH-018, including its pentanoic acid metabolite, aimed to understand its pharmacokinetics and toxicology. This is vital for understanding the effects of synthetic cannabinoids in the human body and for drug testing purposes (Toennes et al., 2017).
Forensic Toxicology
- Driving Impairment Analysis : A study analyzed synthetic cannabinoid metabolites, including RCS-4 N-pentanoic acid, in urine samples from individuals suspected of driving impaired. This research helps in forensic toxicology to assess the use of these substances in driving impairment cases (Davies et al., 2016).
properties
Molecular Formula |
C21H16D5NO4 |
|---|---|
Molecular Weight |
356.4 |
InChI |
InChI=1S/C21H21NO4/c1-26-16-11-9-15(10-12-16)21(25)18-14-22(13-5-4-8-20(23)24)19-7-3-2-6-17(18)19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,23,24)/i2D,3D,6D,7D,14D |
InChI Key |
CJXFWFGLGOBGBR-RYNKYBBCSA-N |
SMILES |
O=C(C1=CC=C(OC)C=C1)C2=C([2H])N(CCCCC(O)=O)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |
synonyms |
5-(3-(4-methoxybenzoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




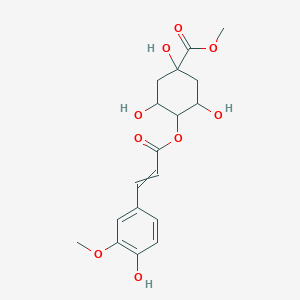
![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)

